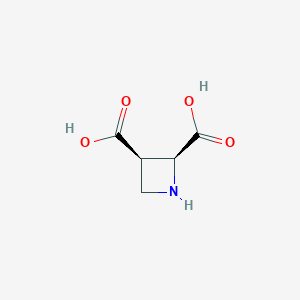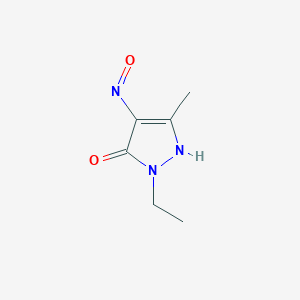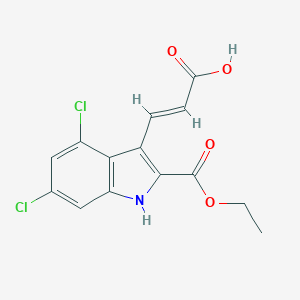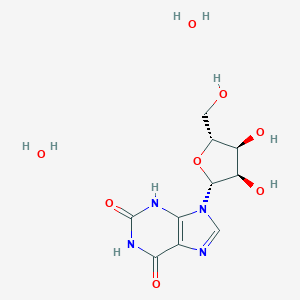![molecular formula C15H14N2 B120508 6-Méthyl-2-p-tolyl-imidazo[1,2-a]pyridine CAS No. 88965-00-8](/img/structure/B120508.png)
6-Méthyl-2-p-tolyl-imidazo[1,2-a]pyridine
Vue d'ensemble
Description
6-Methyl-2-p-tolyl-imidazo[1,2-a]pyridine is a heterocyclic compound with the molecular formula C15H14N2. It is part of the imidazo[1,2-a]pyridine family, which is known for its diverse biological activities and applications in medicinal chemistry . This compound is characterized by a fused bicyclic structure, combining an imidazole ring with a pyridine ring, and a methyl group at the 6-position and a p-tolyl group at the 2-position .
Applications De Recherche Scientifique
6-Methyl-2-p-tolyl-imidazo[1,2-a]pyridine has a wide range of scientific research applications:
Mécanisme D'action
Target of Action
The primary target of 6-Methyl-2-p-tolyl-imidazo[1,2-a]pyridine is the Vascular Endothelial Growth Factor receptor 2 (VEGFR2) . VEGFR2 plays a crucial role in tumor cell growth and angiogenesis .
Mode of Action
6-Methyl-2-p-tolyl-imidazo[1,2-a]pyridine interacts with its target, VEGFR2, by binding to it . This binding inhibits the receptor’s activity, thereby potentially inhibiting tumor cell growth and angiogenesis .
Biochemical Pathways
The compound affects the VEGF signaling pathway, which is involved in angiogenesis . By inhibiting VEGFR2, the compound disrupts this pathway, potentially leading to reduced tumor growth and angiogenesis .
Result of Action
The molecular and cellular effects of 6-Methyl-2-p-tolyl-imidazo[1,2-a]pyridine’s action include the potential inhibition of tumor cell growth and angiogenesis . These effects result from the compound’s interaction with VEGFR2 and its subsequent disruption of the VEGF signaling pathway .
Analyse Biochimique
Biochemical Properties
Imidazo[1,2-a]pyridines, a class of compounds to which 6-Methyl-2-p-tolyl-imidazo[1,2-a]pyridine belongs, are known to interact with various enzymes, proteins, and other biomolecules . The nature of these interactions is highly dependent on the specific structure and functional groups present in the compound.
Molecular Mechanism
The molecular mechanism of action of 6-Methyl-2-p-tolyl-imidazo[1,2-a]pyridine is not well-defined. It is known that imidazo[1,2-a]pyridines can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methyl-2-p-tolyl-imidazo[1,2-a]pyridine typically involves multi-component reactions (MCRs). One efficient method includes the reaction between 2-aminopyridine, arylglyoxal, and 4-hydroxypyran . This cascade reaction is catalyst-free, uses green solvents, and is operationally simple, making it eco-friendly and scalable . The product is collected through simple filtration, avoiding tedious and expensive purification techniques .
Industrial Production Methods
Industrial production methods for 6-Methyl-2-p-tolyl-imidazo[1,2-a]pyridine are not extensively documented. the principles of green chemistry and scalable synthesis protocols, as mentioned above, are likely to be employed to ensure efficient and sustainable production .
Analyse Des Réactions Chimiques
Types of Reactions
6-Methyl-2-p-tolyl-imidazo[1,2-a]pyridine undergoes various chemical reactions, including:
Oxidation: This reaction can introduce functional groups such as carbonyl or hydroxyl groups.
Reduction: This reaction can reduce nitro groups to amines or carbonyl groups to alcohols.
Substitution: This reaction can replace hydrogen atoms with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like bromine . The reactions typically occur under mild to moderate conditions, ensuring the stability of the imidazo[1,2-a]pyridine core .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carbonyl derivatives, while substitution reactions can produce halogenated or alkylated imidazo[1,2-a]pyridines .
Comparaison Avec Des Composés Similaires
6-Methyl-2-p-tolyl-imidazo[1,2-a]pyridine can be compared with other imidazo[1,2-a]pyridine derivatives, such as:
Zolpidem: A selective non-benzodiazepine GABAA receptor agonist used as a sedative.
Alpidem: An anxiolytic agent with a similar imidazo[1,2-a]pyridine core.
Necopidem: Another anxiolytic agent with structural similarities.
The uniqueness of 6-Methyl-2-p-tolyl-imidazo[1,2-a]pyridine lies in its specific substitution pattern, which can confer distinct biological activities and chemical reactivity compared to other derivatives .
Propriétés
IUPAC Name |
6-methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2/c1-11-3-6-13(7-4-11)14-10-17-9-12(2)5-8-15(17)16-14/h3-10H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWEWSJJCANQFRB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CN3C=C(C=CC3=N2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00349880 | |
| Record name | 6-Methyl-2-p-tolyl-imidazo[1,2-a]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00349880 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
1.6 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24808722 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
88965-00-8 | |
| Record name | 6-Methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=88965-00-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Methyl-2-p-tolyl-imidazo[1,2-a]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00349880 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.120.963 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![6-methyl-2H-pyrano[3,2-b]pyridine](/img/structure/B120439.png)



![3'-Nitro-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B120447.png)





